lithium(1+) ion 5-chloro-1-methyl-1H-imidazole-2-carboxylate
Overview
Description
Lithium(1+) ion 5-chloro-1-methyl-1H-imidazole-2-carboxylate is a chemical compound that belongs to the family of imidazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of lithium(1+) ion 5-chloro-1-methyl-1H-imidazole-2-carboxylate typically involves the reaction of 5-chloro-1-methyl-1H-imidazole-2-carboxylic acid with lithium hydroxide. The reaction is carried out in an aqueous medium under controlled temperature and pH conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to maintain consistency and quality. The reaction conditions are optimized to maximize yield and minimize impurities .
Chemical Reactions Analysis
Types of Reactions
Lithium(1+) ion 5-chloro-1-methyl-1H-imidazole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also undergo reduction reactions, leading to the formation of reduced derivatives.
Substitution: The compound is known to participate in substitution reactions, where the chlorine atom can be replaced by other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted imidazole compounds .
Scientific Research Applications
Lithium(1+) ion 5-chloro-1-methyl-1H-imidazole-2-carboxylate has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound has shown potential in biological studies, particularly in the field of antimicrobial research.
Medicine: Research has indicated its potential use in the treatment of bipolar disorder due to its lithium content.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of lithium(1+) ion 5-chloro-1-methyl-1H-imidazole-2-carboxylate involves its interaction with specific molecular targets and pathways. In biological systems, the compound can interact with enzymes and receptors, leading to various physiological effects. The lithium ion plays a crucial role in modulating neurotransmitter activity, which is why it is studied for its potential use in treating mood disorders .
Comparison with Similar Compounds
Similar Compounds
- Lithium(1+) ion 5-benzyl-1-methyl-1H-imidazole-2-carboxylate
- Lithium(1+) ion 1-methyl-5-(trifluoromethyl)-1H-imidazole-2-carboxylate
- Lithium(1+) ion 2-chloro-1-methyl-1H-imidazole-5-sulfinate
Uniqueness
Lithium(1+) ion 5-chloro-1-methyl-1H-imidazole-2-carboxylate is unique due to its specific substitution pattern and the presence of the chlorine atom, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications, distinguishing it from other similar imidazole derivatives .
Properties
IUPAC Name |
lithium;5-chloro-1-methylimidazole-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5ClN2O2.Li/c1-8-3(6)2-7-4(8)5(9)10;/h2H,1H3,(H,9,10);/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOHARNUDKJFTKV-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].CN1C(=CN=C1C(=O)[O-])Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4ClLiN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2060063-62-7 | |
Record name | lithium(1+) ion 5-chloro-1-methyl-1H-imidazole-2-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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